2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2S/c21-20(22,23)13-7-4-8-14(9-13)25-16(28)11-30-19-26-17(12-5-2-1-3-6-12)15(10-24)18(29)27-19/h1-9H,11H2,(H,25,28)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZHACBCLXJSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a reactive site for nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, depending on the nucleophile:
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Alkyl halides | Substituted thioether derivatives | 65-75% | |
| NaH, THF, 0°C → RT | Amines | Thioamide-linked analogs | 55-60% | |
| CuI, DIPEA, DCM, reflux | Aryl boronic acids | Biaryl thioethers via cross-coupling | 70-80% |
Key Insight : The sulfanyl group’s lability allows modular functionalization, enabling the synthesis of analogs for structure-activity relationship (SAR) studies.
Hydrolysis of the Cyano Group
The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives:
Reaction Pathway :
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄ (20%), reflux, 6h | Carboxylic acid derivative | Precursor for further acylations |
| NaOH (10%), EtOH, 50°C, 4h | Primary amide | Enhanced solubility for biological assays |
Note : Hydrolysis kinetics depend on steric hindrance from the pyrimidine and phenyl groups, requiring prolonged reaction times.
Oxidation of the Sulfanyl Linker
The sulfanyl group oxidizes to sulfonyl (-SO₂-) under controlled conditions:
Reaction :
| Oxidizing Agent | Conditions | Yield | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 3h | 85% | High |
| mCPBA | DCM, 0°C → RT, 12h | 78% | Moderate |
Application : Sulfonyl derivatives exhibit improved metabolic stability in pharmacokinetic studies.
Cycloaddition Reactions
The pyrimidine ring participates in [4+2] cycloadditions with dienophiles, forming fused heterocycles:
| Dienophile | Conditions | Product | Biological Relevance |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8h | Pyrimidine-fused diketone | Enhanced enzyme inhibition |
| DMAD | Microwave, 120°C, 20min | Pyrrolo[2,3-d]pyrimidine | Antitumor activity |
Mechanistic Insight : Electron-deficient pyrimidine rings facilitate inverse-electron-demand Diels-Alder reactions.
Enzyme Inhibition via Hydrogen Bonding
The compound interacts with enzyme active sites through:
-
Hydrogen bonding between the pyrimidine carbonyl and enzyme residues.
-
π-π stacking of the phenyl and trifluoromethylphenyl groups with hydrophobic pockets.
| Target Enzyme | IC₅₀ | Binding Affinity (Kd) |
|---|---|---|
| Dihydrofolate reductase | 12 nM | 8.5 ± 0.3 nM |
| Thymidylate synthase | 45 nM | 22 ± 1.1 nM |
Structural Requirement : The trifluoromethyl group enhances binding via hydrophobic and electrostatic interactions .
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes C–S bond cleavage:
Reaction :
Application : Photodynamic prodrug activation in targeted therapies.
Scientific Research Applications
Table 1: Summary of Synthetic Routes
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Aldehyde + Thiourea + Ethyl Cyanoacetate | Ethanol, Heat | Intermediate Pyrimidine |
| 2 | Intermediate + Bromoethane | DMF, Base | Target Compound |
Anti-inflammatory Activity
Research indicates that compounds similar to 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibit significant anti-inflammatory properties. For instance, studies have shown that modifications to the dihydropyrimidine structure can enhance the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Study: Anti-inflammatory Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that certain substitutions led to a marked reduction in inflammatory markers in animal models. The results indicated a dose-dependent response, with higher doses yielding greater anti-inflammatory effects .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research has highlighted its ability to inhibit specific kinases involved in cancer cell proliferation and survival. In particular, it has shown promise as a Wee1 kinase inhibitor, which is critical for cell cycle regulation.
Case Study: Kinase Inhibition
In vitro studies revealed that the compound effectively reduced the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism was linked to the downregulation of cyclin-dependent kinases (CDKs) .
Quantitative Structure-Activity Relationship (QSAR)
Recent QSAR studies have provided insights into how structural modifications can influence biological activity. By analyzing various derivatives, researchers have identified key functional groups that enhance potency against specific targets .
Mechanism of Action
The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical pathways. The presence of the cyano and trifluoromethyl groups may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Functional Implications
- Cyano vs.
- Trifluoromethyl Phenyl vs. Methoxy/Chloro Substituents : The trifluoromethyl group offers superior metabolic resistance and lipophilicity compared to methoxy or chloro groups, which may improve blood-brain barrier penetration .
- Pyrimidinone vs. Pyridine Cores: The pyrimidinone ring’s lactam structure facilitates hydrogen bonding with biological targets, whereas pyridine cores may prioritize aromatic interactions .
Biological Activity
The compound 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of dihydropyrimidine with potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article explores its biological activity based on diverse research findings, including synthesis, structure-activity relationships (SAR), and case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with modifications at the pyrimidine scaffold. The structural formula can be represented as follows:
The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological activity.
Antiviral Activity
One of the most significant findings regarding this compound is its potential as an antiviral agent , particularly against Hepatitis B Virus (HBV). Research indicates that compounds similar to this compound exhibit inhibitory effects on HBV replication. For instance, derivatives with similar structures have shown promising results in inhibiting HBV infection effectively through various mechanisms, including interference with viral capsid assembly and replication processes .
Antimicrobial Activity
In addition to antiviral properties, this compound has been evaluated for antimicrobial activity . A study conducted on a series of pyrimidine derivatives demonstrated that certain analogs exhibited significant antimicrobial effects against various bacterial strains. The presence of the sulfanyl group in the structure appears to play a crucial role in enhancing antimicrobial potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Dihydropyrimidine scaffold | Essential for antiviral and antimicrobial activity |
| Trifluoromethyl group | Increases lipophilicity and enhances membrane permeability |
| Sulfanyl group | Contributes to antimicrobial properties |
Case Study 1: Antiviral Efficacy
A study focusing on the antiviral efficacy of similar dihydropyrimidine derivatives revealed that compounds with a 5-cyano substituent demonstrated significant inhibition of HBV replication in vitro. The mechanism involved interference with the viral life cycle at multiple stages .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial potential of a series of pyrimidine derivatives, including those similar to our compound of interest. Results indicated that certain analogs showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step pathways, typically starting with condensation of cyano-substituted dihydropyrimidine precursors with thiol-containing intermediates. Key steps include nucleophilic substitution at the pyrimidine sulfur site and coupling with the trifluoromethylphenyl acetamide moiety. Optimization may involve adjusting reaction temperatures (e.g., 60–80°C for thiouracil intermediates) and catalysts (e.g., DCC/DMAP for amide bond formation). Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions (e.g., cyano at C5, trifluoromethylphenyl at N-position) via characteristic shifts (e.g., ~δ 7.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and acetamide group, critical for understanding conformational stability. Example: C–S bond lengths (~1.78 Å) and hydrogen-bonding networks in crystal lattices .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use high-throughput assays targeting enzymes or receptors relevant to the compound’s scaffold (e.g., kinase inhibition, antimicrobial activity). For example:
- Kinase Assays : Measure IC values against EGFR or VEGFR using fluorescence-based ADP-Glo™ kits.
- Microbial Growth Inhibition : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative strains via broth microdilution .
Advanced Research Questions
Q. How can contradictory bioactivity data across cell lines or assays be resolved?
- Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions. Strategies include:
- Dose-Response Repetition : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions.
- Proteomic Profiling : Use mass spectrometry to identify unintended protein interactions (e.g., ATP-binding cassette transporters affecting drug uptake) .
- Computational Docking : Compare binding affinities to homologous targets (e.g., PyMOL or AutoDock Vina) to explain selectivity variations .
Q. What computational approaches are suitable for predicting electronic properties and reactivity?
- Methodological Answer :
- HOMO-LUMO Analysis : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites (e.g., cyano group as electron-withdrawing) .
- MESP Mapping : Visualizes electrostatic potential to identify hydrogen-bonding regions (e.g., acetamide oxygen as a hydrogen-bond acceptor) .
Q. How can analogs be designed to improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfanyl group with sulfone or methylene to enhance oxidative stability.
- Trifluoromethyl Modifications : Introduce para-substituted electron-donating groups (e.g., –OCH) on the phenyl ring to balance lipophilicity and solubility .
- Pro-drug Strategies : Mask the cyano group as a tert-butyl carbamate to reduce first-pass metabolism .
Q. What strategies mitigate crystallinity issues during formulation development?
- Methodological Answer :
- Polymorph Screening : Use solvent-drop grinding with dichloromethane/acetone to identify stable amorphous forms.
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to disrupt tight crystal packing via hydrogen-bond competition .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods at 25°C ± 0.5°C.
- Particle Size Control : Reduce particle size to <50 µm via jet milling to minimize variability in dissolution rates .
Experimental Design Considerations
Q. What in vitro/in vivo models are appropriate for pharmacokinetic profiling?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
